molecular formula C9H13NO2 B6599194 N,N-diethylfuran-3-carboxamide CAS No. 73540-76-8

N,N-diethylfuran-3-carboxamide

Cat. No.: B6599194
CAS No.: 73540-76-8
M. Wt: 167.20 g/mol
InChI Key: UHSKIRZPFSOLEW-UHFFFAOYSA-N
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Description

N,N-diethylfuran-3-carboxamide (CAS 73540-76-8) is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. This carboxamide derivative, featuring a furan ring, is primarily utilized in research and development as a key synthetic intermediate or building block for more complex molecules. The compound serves as a valuable precursor in synthetic chemistry. For instance, it can be used in the in situ generation of the Schwartz reagent for the reduction of tertiary amides to aldehydes, a key transformation in organic synthesis . Furthermore, its structure allows for further functionalization; it has been identified as a starting material for the synthesis of downstream products like 2-bromo-N,N-diethylfuran-3-carboxamide via catalytic directed halogenation, a method useful for creating valuable halogenated heterocycles . While this specific derivative is featured in methodological chemistry, the broader class of furan-carboxamide derivatives has demonstrated significant potential in pharmacological research. Such compounds have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with systematic studies showing the furan moiety's strong influence on antiviral activity . Other carboxamide scaffolds are being actively investigated as potent antagonists for targets like the P2X7 receptor, which is overexpressed in various cancers and is a promising target for anti-cancer drug development . Related structures are also explored for their antifungal properties and their role as potentiators for cystic fibrosis treatment . Researchers value this compound for its utility in advancing synthetic methodologies and exploring structure-activity relationships (SAR) in drug discovery. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKIRZPFSOLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305627
Record name N,N-Diethyl-3-furancarboxamide
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Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73540-76-8
Record name N,N-Diethyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73540-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N,n Diethylfuran 3 Carboxamide

Direct Synthetic Routes to N,N-diethylfuran-3-carboxamide

The synthesis of this compound can be achieved through several direct methodologies, primarily involving the formation of the amide bond from a carboxylic acid precursor or through the construction of the furan (B31954) ring itself.

Amidation Reactions of Furoic Acids

The most straightforward and common method for synthesizing this compound is through the amidation of 3-furoic acid. This reaction involves the activation of the carboxylic acid group of 3-furoic acid to facilitate nucleophilic attack by diethylamine. Standard coupling agents such as thionyl chloride or oxalyl chloride can be used to convert 3-furoic acid into its more reactive acid chloride derivative, 3-furoyl chloride. The subsequent reaction of 3-furoyl chloride with diethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields this compound. google.com This method is widely applicable to a variety of furoic acids and amines. google.com

A general representation of this two-step process is as follows:

Activation: 3-Furoic Acid + Activating Agent (e.g., SOCl₂) → 3-Furoyl Chloride

Amidation: 3-Furoyl Chloride + Diethylamine + Base → this compound

The choice of base and solvent can influence the reaction's efficiency. Non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) are commonly employed. The reaction is often carried out in aprotic solvents such as dichloromethane (B109758) or diethyl ether at room temperature or with gentle heating. google.com

Alternative Cyclization and Ring-Forming Strategies

Beyond the functionalization of a pre-existing furan ring, this compound can also be synthesized through cyclization reactions that form the furan ring itself. These methods often involve the use of acyclic precursors that undergo a ring-closing reaction to generate the heterocyclic core.

One such strategy involves the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols. nih.govresearchgate.net While this specific example leads to furan-4-carboxamides, the underlying principle of using a metal catalyst to facilitate the cyclization of a suitably functionalized acyclic precursor is a powerful strategy for the synthesis of substituted furans. nih.govresearchgate.net These reactions often proceed through complex mechanistic pathways involving intermediates that are influenced by the choice of metal catalyst and oxidizing agent. nih.gov Gold-catalyzed cyclizations of enynols also represent a versatile method for accessing substituted furans. researchgate.net

Evaluation of Reaction Yields and Atom Economy

The efficiency of a chemical synthesis is evaluated by its reaction yield and atom economy. The traditional amidation of 3-furoic acid generally provides good to excellent yields, often exceeding 80%. scranton.edu However, the atom economy of this multi-step process can be less than ideal due to the formation of stoichiometric byproducts from the activating agent and the base used. scranton.edu

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. scranton.edu In the context of amidation, the atoms from the activating agent (e.g., sulfur and oxygen from SOCl₂) and the base (e.g., triethylammonium (B8662869) chloride) are considered waste.

Synthetic RouteTypical YieldAtom Economy Consideration
Amidation of 3-Furoic Acid>80%Lower due to stoichiometric byproducts from activating agents and base.
Cyclization ReactionsVariableCan be high, especially in cycloaddition reactions where all reactant atoms are incorporated into the product.

In contrast, cycloaddition reactions can exhibit perfect or near-perfect atom economy, as all the atoms of the reactants are incorporated into the product. d-nb.infomdpi.comnih.gov This makes them highly efficient from a green chemistry perspective. scranton.edu However, the availability of the starting materials for these cyclization routes can be a limiting factor compared to the readily available 3-furoic acid.

Functionalization of the Furan Ring in this compound

Once this compound is synthesized, the furan ring itself can be further modified to introduce additional functional groups. This is often achieved through modern catalytic methods that allow for selective C-H bond activation.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, which are typically unreactive. nih.govvirginia.edu The amide group in this compound can act as a directing group, guiding the metal catalyst to a specific C-H bond on the furan ring, thereby enabling regioselective functionalization. rsc.org

The palladium-catalyzed arylation of C-H bonds is a well-established method for forming C-C bonds. In the case of this compound, the amide directing group can facilitate the regioselective arylation of the furan ring. The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide or its equivalent as the coupling partner. The catalytic cycle often involves a concerted metalation-deprotonation (CMD) pathway, where the amide oxygen coordinates to the metal center, leading to the cleavage of a nearby C-H bond. nih.gov

While specific studies on the regioselective arylation of this compound are not extensively detailed in the provided search results, the principles of directed C-H activation are broadly applicable. rsc.org For instance, palladium-catalyzed regioselective arylation has been successfully applied to other amide-containing heterocycles. rsc.org Similarly, rhodium(III)-catalyzed C-H activation has been utilized for the olefination of arylacetamides, where the amide group directs the functionalization to the ortho position. nih.govnih.gov This suggests that similar strategies could be employed for the functionalization of the furan ring in this compound.

The regioselectivity of these reactions is a key advantage, allowing for the precise installation of aryl or heteroaryl groups at specific positions on the furan ring, which would be difficult to achieve through traditional electrophilic substitution reactions.

Reaction TypeCatalyst System (Example)Directing GroupOutcome
Regioselective ArylationPalladium(II)AmideFormation of a C-C bond between the furan ring and an aryl group at a specific position.
Regioselective HeteroarylationPalladium(II) or Rhodium(III)AmideFormation of a C-C bond between the furan ring and a heteroaryl group at a specific position.

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often with greater reactivity than benzene. pearson.com Substitution typically occurs at the C2 and C5 positions (α-positions), which are most activated by the ring's oxygen atom. However, the substituent at the C3 position of this compound significantly influences the regiochemical outcome.

The N,N-diethylcarboxamide group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. uci.eduresearchgate.net In this molecule, the C5 position is meta to the carboxamide group. Therefore, the inherent preference of the furan ring for α-substitution and the directing effect of the amide group converge, making the C5 position the most probable site for electrophilic attack. The C2 position is ortho to the deactivating group, and the C4 position is both ortho to the deactivating group and a less reactive β-position of the furan ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Major Product
Halogenation Br₂, mild conditions 5-Bromo-N,N-diethylfuran-3-carboxamide
Nitration HNO₃/H₂SO₄ (careful control) 5-Nitro-N,N-diethylfuran-3-carboxamide
Friedel-Crafts Acylation Acyl chloride, Lewis acid 5-Acyl-N,N-diethylfuran-3-carboxamide

Nucleophilic Addition and Substitution Reactions

The electron-rich nature of the furan ring makes it generally resistant to nucleophilic aromatic substitution (SNAr) unless a good leaving group is present and the ring is sufficiently activated by strong electron-withdrawing groups. rsc.org For this compound, direct nucleophilic attack on the furan ring is unfavorable.

However, the amide carbonyl carbon is an electrophilic center and can undergo nucleophilic addition. nih.gov Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group to form a tetrahedral hemiaminal intermediate. This intermediate is typically unstable and can be further manipulated. For instance, a protocol involving the sequential addition of an organolithium reagent and an organomagnesium reagent to N,N-dialkyl carboxamides has been developed to synthesize α-tertiary amines. nih.gov

Reactions Involving the Amide Moiety of this compound

The amide linkage itself is a robust functional group but can be transformed under specific reaction conditions.

N-Alkylation and N-Acylation Reactions

As a tertiary amide, this compound lacks an N-H bond, and therefore cannot undergo direct N-alkylation or N-acylation under standard conditions. researchgate.net Such reactions typically require a primary or secondary amide. However, transformations involving the N-ethyl groups are possible. For instance, N-dealkylation can be achieved through various chemical methods, such as the Von Braun reaction using cyanogen (B1215507) bromide, or through catalytic processes. nih.gov The resulting secondary amine, N-ethylfuran-3-carboxamide, could then be subjected to N-alkylation or N-acylation to introduce different substituents on the nitrogen atom.

Reduction and Hydrolysis of the Amide Linkage

The amide group in this compound can be modified through hydrolysis or reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield furan-3-carboxylic acid and diethylamine. sioc-journal.cn This reaction is often a key step in synthetic routes where the amide is used as a protecting or directing group that needs to be removed in a later stage.

Reduction: The amide can be reduced to the corresponding tertiary amine. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction converts the carbonyl group into a methylene (B1212753) group, affording N,N-diethyl(furan-3-yl)methanamine.

Table 2: Common Transformations of the Amide Moiety

Transformation Reagents and Conditions Product
Hydrolysis (Acidic) H₃O⁺, heat Furan-3-carboxylic acid + Diethylamine
Hydrolysis (Basic) NaOH, H₂O, heat Sodium furan-3-carboxylate + Diethylamine
Reduction 1. LiAlH₄, THF; 2. H₂O N,N-diethyl(furan-3-yl)methanamine

Structure Activity Relationship Sar Studies of N,n Diethylfuran 3 Carboxamide and Its Analogues

Design Principles for Systematic Structural Modifications

The design of analogues for SAR studies follows a systematic approach where specific parts of the lead compound, in this case, N,N-diethylfuran-3-carboxamide, are methodically altered. The goal is to understand the role of each structural feature.

Alteration of the Amide Linker: The N,N-diethyl groups on the amide can be replaced with other alkyl groups of varying size and lipophilicity (e.g., dimethyl, di-n-propyl, cyclic amines like piperidine (B6355638) or morpholine). This helps to probe the steric tolerance of the binding pocket or interaction site. The amide nitrogen and carbonyl group are key features, and their geometry is relatively fixed, but the groups attached to the nitrogen provide a vector for exploring the surrounding space.

Isosteric and Bioisosteric Replacements: A common design principle involves the use of isosteres or bioisosteres. For example, the furan (B31954) ring could be replaced by a thiophene (B33073) or phenyl ring to evaluate the impact of aromaticity and heteroatom identity on activity. The carboxamide linker itself could be replaced with other groups like a sulfonamide or a ketone to test the necessity of the amide bond's specific hydrogen bonding and electronic character.

These modifications, when tested for biological activity, allow for the construction of an SAR model that guides the development of more effective compounds.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the furan-3-carboxamide (B1318973) scaffold are heavily influenced by the electronic properties of substituents on the furan ring. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. researchgate.netresearchgate.net The carboxamide group at the 3-position acts as a deactivating, electron-withdrawing group, which directs electrophilic attack primarily to the C2 and C5 positions.

Computational and experimental studies on substituted furans show that the nature and position of a substituent significantly modulate the ring's reactivity. researchgate.netnih.gov

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the furan ring. When placed at the C2 or C5 position, they enhance the rate of electrophilic substitution. An EDG at the C2 position, for instance, would strongly activate the C5 position for electrophilic attack.

Electron-Withdrawing Groups (EWGs): Substituents like formyl (-CHO) or nitro (-NO₂) decrease the electron density of the furan ring, making it less reactive towards electrophiles. nih.gov These groups further deactivate the ring in conjunction with the C3-carboxamide.

The interplay between the inherent reactivity of the furan ring and the electronic effects of its substituents is crucial for predicting the outcomes of chemical transformations and understanding molecular interactions. nih.gov The table below summarizes the predicted effects of substituents on the reactivity of the furan ring in a furan-3-carboxamide system.

Table 1: Predicted Impact of Substituents on the Furan Ring of Furan-3-carboxamide

Substituent Position Substituent Type Predicted Effect on Reactivity towards Electrophiles
C2 Electron-Donating (e.g., -CH₃, -OCH₃) Activation, directs to C5
C2 Electron-Withdrawing (e.g., -Cl, -CHO) Deactivation
C5 Electron-Donating (e.g., -CH₃, -OCH₃) Activation, directs to C2
C5 Electron-Withdrawing (e.g., -Cl, -CHO) Deactivation
C4 Electron-Donating (e.g., -CH₃, -OCH₃) Weak Activation, may direct to C2/C5
C4 Electron-Withdrawing (e.g., -Cl, -CHO) Deactivation

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of this compound is determined by rotation around its single bonds, primarily the C3-C(O) bond and the C(O)-N bond.

Amide Bond Conformation: The amide bond itself has significant double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the O=C-N atoms. This planarity is a critical structural feature.

Rotation around the Furan-Carbonyl Bond: There is free rotation around the single bond connecting the furan ring (C3) and the carbonyl carbon. This allows the furan ring and the amide group to adopt different relative orientations (syn-periplanar or anti-periplanar). The preferred conformation is influenced by steric hindrance between the furan ring protons (or substituents) and the carbonyl oxygen or the N-diethyl groups. X-ray crystallography studies of similar aromatic amides often show a non-coplanar arrangement between the aromatic ring and the amide plane to minimize steric clash. acs.orgresearchgate.net

N-Diethyl Group Orientation: The two ethyl groups attached to the nitrogen are not stereochemically equivalent and can adopt various conformations. Their orientation contributes significantly to the steric bulk around the amide function and can influence how the molecule fits into a binding site.

As this compound is achiral, there are no enantiomers or diastereomers to consider unless chiral centers are introduced through substitution. However, the different stable conformations (rotamers) can be considered distinct stereochemical entities that may have different energies and biological activities.

Spatial Arrangement and Electronic Properties of the Furan-3-carboxamide Scaffold

Electronic Properties: The furan ring possesses six π-electrons distributed over five atoms, making its carbon atoms inherently more electron-rich than those in benzene. imperial.ac.uk The oxygen heteroatom participates in π-conjugation and also exerts a strong inductive effect. The carboxamide group is a resonance-stabilized electron-withdrawing group. The delocalization of the nitrogen lone pair into the carbonyl group creates a dipole moment across the amide bond. The juxtaposition of the π-excessive furan ring and the π-deficient carbonyl group creates a polarized molecule. This electronic landscape is fundamental to its potential as a building block in materials science and medicinal chemistry. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
Furan-3-carboxamide
Thiophene
Pyrrole
Piperidine
Morpholine
Sulfonamide
Benzene

Computational and Theoretical Chemistry of N,n Diethylfuran 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N,N-diethylfuran-3-carboxamide, DFT calculations could elucidate a variety of properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive key descriptors of reactivity.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atom of the carbonyl group and the furan (B31954) ring's oxygen atom would likely be identified as electron-rich areas, while the hydrogen atoms of the ethyl groups would be electron-poor.

While no specific studies on this compound are available, research on other furan and carboxamide derivatives consistently utilizes DFT for these purposes. biointerfaceresearch.commdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively highIndicates potential for electron donation.
LUMO EnergyRelatively lowIndicates potential for electron acceptance.
HOMO-LUMO GapModerateSuggests moderate chemical stability.
MEP - Red regionsCarbonyl oxygen, Furan oxygenPotential sites for electrophilic attack.
MEP - Blue regionsAmide and ethyl protonsPotential sites for nucleophilic attack.

This table is illustrative and based on general principles of related compounds. Actual values would require specific DFT calculations.

Transition State Analysis for Reaction Pathways

Understanding the mechanisms of chemical reactions involving this compound would require transition state (TS) analysis. Computational methods, again primarily DFT, can be used to locate the transition state structures along a reaction coordinate. The TS is the highest energy point on the minimum energy path between reactants and products.

For example, the hydrolysis of the amide bond in this compound could be studied. Calculations would identify the geometry of the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. While no such analysis exists for this specific molecule, the methodology is well-established for studying reaction mechanisms of other organic compounds. nih.gov

Calculation of Spectroscopic Parameters for Structural Prediction

Quantum chemistry is instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, one could calculate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends in the molecule. These frequencies can be correlated with the peaks in an experimental IR spectrum. For example, a strong absorption band corresponding to the C=O stretching of the amide group would be a characteristic feature.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. biointerfaceresearch.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureCorresponding Structural Moiety
IRStrong absorption ~1650 cm⁻¹C=O stretch of the amide
¹H NMRSignals in the aromatic regionFuran ring protons
Quartet and triplet signalsDiethylamino group protons
¹³C NMRSignal ~170 ppmCarbonyl carbon
UV-VisAbsorption in the UV regionπ → π* transitions of the furan ring and amide

This table is illustrative. Precise values require specific calculations.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their dynamics and interactions with other molecules.

Molecular Dynamics Simulations to Explore Conformational Space

This compound possesses conformational flexibility, particularly around the C-N bond of the amide and the C-C bonds of the ethyl groups. Molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. By analyzing the trajectory of the simulation, one can determine the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. Although no MD studies have been published for this compound, the methodology is standard for conformational analysis of flexible molecules.

Molecular Docking Studies for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. If this compound were to be investigated as a potential drug candidate, molecular docking would be a key initial step.

In a docking simulation, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While there are no published docking studies involving this compound, the approach is widely used in drug discovery to screen virtual libraries of compounds against biological targets. wjarr.com

Predictive Models for Chemical Behavior and Synthesis Optimization of this compound

The development of robust predictive models is a cornerstone of modern computational chemistry, enabling the anticipation of a molecule's behavior and the streamlining of its synthesis. For this compound, while specific, dedicated predictive models are not extensively documented in public literature, the principles and methodologies for their creation are well-established through studies on analogous furan carboxamides and other related chemical classes. These models typically fall into two primary categories: those that predict chemical reactivity and biological activity, and those that optimize synthetic procedures.

Predictive Models for Chemical Behavior

Predictive modeling for the chemical behavior of this compound would likely employ Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models are built upon the principle that the chemical and biological properties of a compound are a function of its molecular structure.

A foundational approach for developing such models for furan-3-carboxamides involves the generation of a diverse set of molecular descriptors. nih.gov These descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electrostatic descriptors: These quantify the charge distribution and electrostatic potential on the molecular surface.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Once these descriptors are calculated for a series of related furan-3-carboxamides with known activities or properties, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms can be used to build a predictive model. nih.gov

For instance, a hypothetical QSAR model for the biological activity of a series of furan-3-carboxamides might take the form of the following equation:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could be parameters like those in the table below.

Descriptor TypeSpecific DescriptorPotential Influence on Chemical Behavior
Quantum-ChemicalHOMO EnergyRelates to the molecule's ability to donate electrons; a higher HOMO energy often correlates with increased reactivity towards electrophiles.
Quantum-ChemicalLUMO EnergyIndicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity with nucleophiles.
ElectrostaticMolecular Electrostatic Potential (MEP)Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. nih.gov
GeometricalMolecular VolumeCan influence how the molecule fits into a biological target site, such as an enzyme's active site.
PhysicochemicalLogPRepresents the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes.

Predictive Models for Synthesis Optimization

Computational models are also invaluable for optimizing the synthesis of this compound. The primary reaction for its formation is an amidation reaction between a furan-3-carboxylic acid derivative and diethylamine. Predictive models can be employed to forecast reaction outcomes, such as yield and purity, under various conditions.

Machine learning algorithms have demonstrated significant promise in predicting the outcomes of chemical reactions, including amide bond formation. researchgate.net These models can be trained on datasets of reactions, learning the complex relationships between substrates, reagents, solvents, and catalysts, and the resulting reaction efficiency.

For the synthesis of this compound, a predictive model could be developed to optimize key reaction parameters. The input features for such a model would include:

Reactant properties: The specific furan-3-carboxylic acid derivative used (e.g., the acid itself, the acid chloride, or an ester).

Reagent properties: The choice of coupling agent and any activating agents.

Solvent properties: Parameters such as polarity, boiling point, and Hansen solubility parameters.

Reaction conditions: Temperature, reaction time, and reactant concentrations.

The output of the model would be a prediction of the reaction yield. By systematically varying the input parameters in silico, the model can identify the optimal conditions for the synthesis, thereby reducing the need for extensive and time-consuming experimental optimization.

A hypothetical data table illustrating the inputs for a synthesis optimization model is presented below.

Furan-3-carboxylic Acid DerivativeCoupling AgentSolventTemperature (°C)Predicted Yield (%)
Furan-3-carboxylic acidHBTUAcetonitrile (B52724)2585
Furan-3-carbonyl chlorideNoneDichloromethane (B109758)092
Furan-3-carboxylic acidDCCTetrahydrofuran2578
Furan-3-carbonyl chlorideNoneToluene2588

Design and Synthesis of Advanced N,n Diethylfuran 3 Carboxamide Derivatives and Analogues

Rational Design Strategies for Novel Analogues

Rational drug design involves the strategic creation of new molecules based on a thorough understanding of the biological target's structure and mechanism of action. nih.gov This approach aims to optimize the interaction between the ligand and its target, thereby enhancing potency and selectivity.

One key strategy is the design of analogues as specific enzyme inhibitors. For instance, a series of pyrazol-furan carboxamide analogues were designed and synthesized as potential inhibitors of Akt1 kinase, a crucial target in cancer therapy. nih.gov Molecular docking studies were used to predict the binding modes of these compounds within the Akt active site, guiding the synthesis of molecules with improved inhibitory activities. nih.gov The most promising compounds from this series demonstrated not only potent Akt1 inhibition but also significant cytotoxic effects against human cancer cell lines. nih.gov

Another rational approach is mechanism-based design, where compounds are engineered to act as inactivators of a target enzyme. nih.gov This strategy was employed in the development of selective inhibitors for human ornithine aminotransferase (hOAT), a target for hepatocellular carcinoma. nih.gov By studying the inactivation mechanisms of known inhibitors, researchers can design novel analogues with enhanced potency and selectivity. nih.gov This process often involves synthesizing a series of related compounds and evaluating their kinetic parameters to identify leads with optimal inhibitory profiles. nih.gov

Furthermore, rational design can involve modifying existing drug molecules to create analogues with improved properties. A series of furan- and pyrazole-containing compounds were designed as analogues of Nitrofurantoin®, an antibacterial agent. ekb.eg The design strategy involved condensing a 5-aminopyrazole scaffold with substituted furan-2-carbaldehydes to evaluate their antibacterial activity against various bacterial strains. ekb.eg

The table below summarizes examples of rational design strategies applied to furan (B31954) carboxamide-related scaffolds.

Design Strategy Target Scaffold/Analogue Type Key Findings
Kinase InhibitionAkt1 KinasePyrazol-furan carboxamideIdentified compounds with potent Akt1 inhibitory activity and cytotoxicity in cancer cell lines. nih.gov
Mechanism-Based InhibitionHuman Ornithine Aminotransferase (hOAT)Amino-cyclopentene carboxylic acid analoguesLed to the discovery of a highly potent and selective hOAT inactivator. nih.gov
Analogue-Based DesignBacterial TargetsN-aryl-pyrazole-carboxamide with furan moietySynthesized analogues of Nitrofurantoin® to explore new antibacterial agents. ekb.eg

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes with improved pharmacological profiles while retaining the desired biological activity. nih.govmdpi.com

Scaffold Hopping is defined as the replacement of a molecule's core structure with a functionally equivalent but structurally distinct scaffold. nih.gov This technique is particularly useful for addressing issues like metabolic instability or off-target effects associated with the original scaffold. nih.gov For the furan-3-carboxamide (B1318973) core, the electron-rich furan ring can be susceptible to cytochrome P450-mediated oxidation. nih.gov A common scaffold hopping strategy involves replacing such aromatic systems with more electron-deficient heterocycles like pyridine (B92270) or pyrazole, which can enhance metabolic stability. nih.govniper.gov.in This approach can also lead to novel intellectual property.

Bioisosteric Replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. mdpi.com This can be used to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov

For N,N-diethylfuran-3-carboxamide, bioisosteric replacement can be applied to both the furan ring and the diethylamide moiety.

Furan Ring Replacement: The furan ring can be considered a bioisostere of a carboxylic acid or other five-membered heterocycles. nih.gov Computational tools, such as the average electron density (AED) tool, can be used to quantify the similarity between different bioisosteric groups, helping to predict the success of a potential replacement. nih.govresearchgate.net

Amide Group Replacement: The amide bond can be replaced by non-classical bioisosteres such as a 1,2,3-triazole. researchgate.net Such replacements can improve metabolic stability by removing a site susceptible to hydrolysis while maintaining the key hydrogen bonding interactions necessary for biological activity. pharmablock.com

The following table presents potential scaffold hops and bioisosteric replacements for the this compound core.

Original Moiety Replacement Strategy Potential Replacement(s) Rationale/Potential Benefit
Furan RingScaffold HoppingPyridine, Pyrazole, Thiophene (B33073)Increase metabolic stability, alter electronic properties, explore new chemical space. nih.govniper.gov.in
Furan RingBioisosteric ReplacementThiophene, Pyrrole, OxazoleMaintain overall size and electronic character while modulating properties. nih.gov
Diethylamide GroupBioisosteric Replacement1,2,3-Triazole, Tetrazole, OxadiazoleIncrease metabolic stability against hydrolysis, modify hydrogen bonding capacity. researchgate.netresearchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds, known as a library, from a common scaffold. nih.gov This approach is highly efficient for exploring structure-activity relationships (SAR) and identifying new lead compounds.

A key strategy for generating a library of furan derivatives involves a "build-and-diversify" approach. This typically starts with the synthesis of a versatile intermediate that can be readily modified in subsequent steps. For instance, a library of highly substituted furans can be generated from 3-iodofuran intermediates. nih.gov These intermediates are synthesized and then subjected to various palladium-catalyzed cross-coupling reactions to introduce diversity at the 3-position and potentially other positions on the furan ring. nih.gov

The general workflow for such a library synthesis is as follows:

Scaffold Synthesis: Preparation of a key intermediate, such as an ethyl furan-3-carboxylate, which can be functionalized with a reactive handle like an iodine atom. nih.govacs.org

Diversification: The functionalized intermediate is then reacted in parallel with a diverse set of building blocks using high-throughput synthetic methods. nih.gov

Common diversification reactions include:

Suzuki-Miyaura Coupling: To introduce various aryl or heteroaryl groups using boronic acids. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities. nih.gov

Heck Coupling: To form carbon-carbon bonds with alkenes. nih.gov

Aminocarbonylation: To generate a variety of amides by reacting the iodo-intermediate with carbon monoxide and different amines. nih.gov This is a direct method to generate a library of furan-3-carboxamides with diverse N-substituents.

The table below illustrates how a combinatorial library of furan-3-carboxamide analogues could be generated from a 3-iodofuran precursor.

Reaction Type Building Block Resulting Moiety at C3-Position
Suzuki-Miyaura CouplingPhenylboronic acidPhenyl
Suzuki-Miyaura CouplingPyridineboronic acidPyridinyl
Sonogashira CouplingPhenylacetylenePhenylethynyl
AminocarbonylationDiethylamineN,N-diethylcarboxamide
AminocarbonylationMorpholineMorpholin-4-ylcarbonyl

This approach allows for the creation of a large and structurally diverse collection of molecules based on the furan-3-carboxamide scaffold, which can then be screened for desired biological activities. nih.govacs.org

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the introduction of substituents during the design of novel analogues can create one or more chiral centers. In such cases, controlling the stereochemistry of the final product is critical, as different stereoisomers often exhibit vastly different biological activities. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others.

Several methods can be employed to synthesize chiral analogues of furan-based compounds.

Use of Chiral Starting Materials: A common strategy is to begin the synthesis with a readily available chiral building block. For example, chiral glyceraldehydes have been used as starting materials for the synthesis of chiral tetrahydrofurans (the saturated form of furans), which are potent inhibitors of certain enzymes. researchgate.net

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in a reaction. For instance, Lewis acid-mediated [3+2] cycloaddition reactions between aldehydes and alkenes have been developed to produce substituted tetrahydrofurans with high stereoselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. This approach has been used in the stereoselective synthesis of highly substituted tetrahydrofurans. researchgate.net

The synthesis of chiral 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, a saturated analogue of the furan core, highlights the importance of stereocontrol. google.com Processes have been developed to obtain these compounds in high optical purity (enantiomeric excess >98%), ensuring that the final product is essentially a single enantiomer. google.com

The following table outlines strategies for achieving stereocontrol in the synthesis of chiral furan/tetrahydrofuran analogues.

Strategy Method Example Application Outcome
Asymmetric SynthesisLewis Acid-Mediated [3+2] CycloadditionReaction of α-silyloxy aldehydes and styrenesFormation of 3-alkyl-2-aryltetrahydrofuran-4-ols with controlled stereochemistry. nih.gov
Chiral Pool SynthesisUse of Chiral GlyceraldehydeMulti-step synthesisSynthesis of specific enantiomers of biologically active tetrahydrofurans. researchgate.net
Auxiliary-Mediated SynthesisUse of a removable chiral groupDiasteroselective cycloadditionFormation of silyl-substituted tetrahydrofurans with excellent optical purity. researchgate.net
Enantioselective SeparationResolution of Racemic MixturesChiral chromatography or crystallizationIsolation of pure R- and S-enantiomers of 3-amino-tetrahydrofuran-3-carboxylic acid amides. google.com

These methods provide chemists with the tools needed to synthesize specific, stereochemically pure analogues of this compound for biological evaluation.

Advanced Analytical Methodologies for Research on N,n Diethylfuran 3 Carboxamide

Spectroscopic Techniques for Elucidating Molecular Architecture and Dynamics

Spectroscopic methods are indispensable for probing the structural features and dynamic behavior of N,N-diethylfuran-3-carboxamide at the molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons on the furan (B31954) ring and the diethylamino group. The furan ring protons would appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants providing information about their relative positions. The ethyl groups would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the integration of these signals confirming the number of protons in each environment. For comparison, in a similar compound, N-(2,2-diphenylethyl)furan-2-carboxamide, the furan protons appear at 6.56, 7.02, and 7.76 ppm. mdpi.com The chemical shifts for this compound would be influenced by the specific substitution pattern on the furan-3-carboxamide (B1318973) core.

Computational methods can also be utilized to predict NMR spectra, which can be a valuable tool in the absence of experimental data or to aid in the interpretation of complex spectra. acdlabs.comnih.gov These predictions are based on theoretical models and can provide estimated chemical shifts and coupling constants. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results. Data is illustrative and based on general knowledge of similar structures.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan H-2~7.8-8.2~140-145
Furan H-4~6.4-6.8~110-115
Furan H-5~7.4-7.8~142-147
N-CH₂~3.3-3.6 (quartet)~40-45
N-CH₂-CH₃~1.1-1.3 (triplet)~12-15
C=O-~160-165
Furan C-3-~118-123

Advanced Mass Spectrometry Techniques (e.g., UPLC-Q-TOF MS) for Metabolite Profiling and Reaction Monitoring

Advanced mass spectrometry (MS) techniques, particularly when coupled with ultra-performance liquid chromatography (UPLC), are powerful tools for the analysis of this compound. UPLC-Q-TOF (Quadrupole Time-of-Flight) MS combines the high separation efficiency of UPLC with the high resolution and mass accuracy of a TOF mass analyzer. mdpi.com

This technique is highly valuable for:

Metabolite Profiling: In biological studies, UPLC-Q-TOF-MS can be used to identify and quantify metabolites of this compound in complex matrices such as urine or plasma. nih.govresearchgate.net The high mass accuracy allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.

Reaction Monitoring: During the synthesis of this compound, UPLC-Q-TOF-MS can be used to monitor the progress of the reaction, identify intermediates, and detect byproducts. rsc.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides structural information. For instance, the fragmentation of N-(2,2-diphenylethyl)furan-2-carboxamide has been reported, and similar fragmentation pathways involving the cleavage of the amide bond and fragmentation of the furan ring would be expected for this compound. mdpi.comresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are useful for identifying functional groups and confirming the structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations of the furan ring and the ethyl groups, as well as C-O and C-N stretching vibrations. For N,N-dimethylformamide, a related compound, characteristic IR absorptions have been extensively studied. nist.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the furan ring are often more prominent in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: These are expected ranges and may vary based on the specific molecular environment.)

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (furan)~3100-3150
C-H stretching (aliphatic)~2850-3000
C=O stretching (amide)~1630-1680
C=C stretching (furan)~1500-1600
C-N stretching (amide)~1250-1350
C-O-C stretching (furan)~1000-1100

Chromatographic Separation Techniques for Purity, Isolation, and Reaction Mixture Analysis

Chromatographic techniques are essential for the purification, isolation, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of this compound. A reversed-phase HPLC method, likely using a C18 column, could be developed. nist.govsigmaaldrich.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution optimized for the best separation. A diode-array detector (DAD) can be used for detection and to assess peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS. mdpi.comnih.gov This technique provides excellent separation and definitive identification based on the mass spectrum of the compound. The choice of the GC column is critical for achieving good separation from any impurities. Methods for the analysis of furan and its derivatives in various matrices by GC-MS have been well-established. nih.govthermofisher.com

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.compurdue.edu Obtaining single crystals of this compound would allow for its definitive structural confirmation.

The crystal structure would provide detailed information on:

Bond lengths and angles within the molecule.

The conformation of the diethylamino group relative to the furan ring.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, N-(diethylcarbamothioyl)furan-2-carboxamide, has been reported. researchgate.net This study revealed that the furan ring is nearly coplanar with the thiourea (B124793) moiety, and intermolecular hydrogen bonding plays a significant role in the crystal packing. Similar structural features and interactions could be anticipated in the crystal structure of this compound.

Development of Novel Analytical Methods for Quantitative Analysis in Complex Matrices

The development of robust and sensitive analytical methods for the quantitative analysis of this compound in complex matrices, such as biological fluids or environmental samples, is crucial for pharmacokinetic and toxicological studies.

Techniques like UPLC-MS/MS are particularly well-suited for this purpose due to their high selectivity and sensitivity. nih.govresearchgate.net A quantitative method would involve the development of a specific sample preparation protocol, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the matrix. An internal standard, ideally a stable isotope-labeled version of this compound, would be used to ensure accuracy and precision. The method would be validated according to regulatory guidelines, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The development of such methods for other furan derivatives in food and biological samples has been extensively reported. nih.govnih.gov

Future Research Directions and Emerging Perspectives for N,n Diethylfuran 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research, and N,N-diethylfuran-3-carboxamide is no exception. These computational tools offer the potential to dramatically accelerate the discovery and optimization of novel furan-3-carboxamide (B1318973) derivatives with tailored properties.

In Silico Design and Property Prediction:

Machine learning models are increasingly being used to predict the physicochemical and biological properties of compounds from their chemical structures. nih.gov For furan-3-carboxamides, this could involve developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models can predict properties such as solubility, reactivity, and potential biological activity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.comontosight.ai For instance, generative models, a type of AI, can design entirely new molecules with desired characteristics, potentially leading to the discovery of novel furan-3-carboxamide-based drugs or materials. nih.govarxiv.orgarxiv.org

Table 1: Application of AI/ML in Furan-3-carboxamide Research

AI/ML ApplicationDescriptionPotential Impact on this compound
Generative Models Algorithms that can generate novel chemical structures with desired properties.Design of new this compound derivatives with enhanced efficacy or specific functionalities. nih.govarxiv.orgarxiv.org
Predictive Modeling (QSAR/QSPR) Statistical models that correlate chemical structure with biological activity or physical properties.Rapid screening of virtual libraries of furan-3-carboxamides to identify candidates for synthesis. nih.govresearchgate.netmdpi.comontosight.ai
Synthesis Planning AI tools that can predict optimal synthetic routes for a target molecule.More efficient and cost-effective synthesis of this compound and its analogues. youtube.com

Exploration of Novel Catalytic Systems for Functionalization

The development of new catalytic methods is crucial for the efficient and selective functionalization of the furan (B31954) ring in this compound. This would enable the synthesis of a diverse range of derivatives with unique properties.

C-H Functionalization:

Direct C-H functionalization is a powerful strategy for modifying the furan core without the need for pre-functionalized starting materials. nih.gov However, the furan ring's sensitivity can be a challenge. nih.gov Future research will likely focus on developing mild and selective catalytic systems, such as those based on palladium, for the C-H arylation, alkenylation, and alkylation of furan-3-carboxamides. mdpi.com

Coupling Reactions:

Modern cross-coupling reactions, including decarboxylative couplings, offer alternative routes to functionalized furans. rsc.org These methods can be used to introduce a variety of substituents onto the furan ring, expanding the chemical space accessible from this compound. The development of catalysts that can operate under mild conditions and with high functional group tolerance will be a key area of investigation.

Green Chemistry Approaches in the Synthesis and Derivatization of Furan-3-carboxamides

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green approaches are being explored.

Sustainable Solvents and Catalysts:

The use of hazardous solvents is a major concern in chemical synthesis. nih.govrsc.org Research is focused on identifying and utilizing greener alternatives, such as bio-based solvents or even water, for the synthesis of amides and heterocyclic compounds. researchgate.netmdpi.comrsc.org Furthermore, the development of recyclable catalysts, including biocatalysts, can significantly improve the sustainability of the synthetic process.

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netdurham.ac.ukuc.pt The application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes. durham.ac.uknih.gov This technology allows for precise control over reaction parameters, often leading to higher yields and purities. researchgate.netuc.pt

Table 2: Green Chemistry Strategies for Furan-3-carboxamide Synthesis

Green Chemistry ApproachDescriptionRelevance to this compound
Use of Green Solvents Replacing hazardous organic solvents with more environmentally benign alternatives.Reduced environmental impact and improved safety of the synthesis process. nih.govrsc.orgresearchgate.netmdpi.comrsc.org
Biocatalysis Employing enzymes as catalysts for chemical transformations.Highly selective and efficient synthesis under mild conditions.
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch reactor.Enhanced safety, efficiency, and scalability of the synthesis. researchgate.netdurham.ac.ukuc.ptnih.gov

Interdisciplinary Research with Materials Science and Chemical Biology

The unique chemical structure of this compound makes it a promising candidate for applications in materials science and as a tool in chemical biology.

Materials Science:

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The furan ring can impart desirable properties such as rigidity and thermal stability to polymers. Future research could explore the incorporation of this compound or its derivatives as monomers in the synthesis of novel polymers with tailored properties for various applications.

Chemical Biology:

Furan-3-carboxamides have been investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai The diethylamide group in this compound can influence its pharmacokinetic properties. This compound and its derivatives could be explored as chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents. acs.orgnih.gov For instance, furan-carboxamide derivatives have been studied as potential tubulin inhibitors for cancer therapy. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for N,N-diethylfuran-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A general approach involves reacting furan-3-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with diethylamine in the presence of a base. For example, N,N-dialkyl carboxamides are often prepared using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base to deprotonate the amine, with pH controlled by sodium carbonate (Na₂CO₃) . Optimization may involve varying reaction temperatures (e.g., 0–60°C), stoichiometry of reagents, or alternative bases (e.g., triethylamine) to improve yield and purity. Iterative nucleophilic additions to carboxamides, as demonstrated in similar systems, can also refine selectivity .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the diethylamide protons (δ ~1.0–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and furan ring protons (δ ~6.5–8.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of the furan ring and amide group, with parameters like torsion angles (e.g., C–C–O–N) providing insights into conformational stability .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₉H₁₃NO₂: 167.0946).

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a scaffold for drug discovery due to its furan ring’s electronic properties and the amide group’s hydrogen-bonding capacity. Key applications include:

  • Antimicrobial Studies : Screening against bacterial/fungal strains via broth microdilution assays (MIC values).
  • Enzyme Inhibition : Testing against targets like acetylcholinesterase (AChE) using Ellman’s method, with IC₅₀ calculations .
  • Structure-Activity Relationship (SAR) : Modifying the furan or amide substituents to enhance potency or selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Repeating assays under standardized protocols (e.g., fixed pH, temperature, and solvent systems like DMSO).
  • Purity Analysis : Using HPLC (>95% purity) or differential scanning calorimetry (DSC) to rule out contaminants .
  • Meta-Analysis : Comparing datasets across studies to identify confounding variables (e.g., cell line specificity in cytotoxicity assays) .

Q. What computational methods are used to model the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to proteins (e.g., docking into AChE’s active site).
  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic regions on the furan ring) .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., stability of hydrogen bonds between the amide and serine residues) .

Q. How does the electronic configuration of the furan ring influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The furan’s aromaticity and electron-rich π-system direct reactivity:

  • Electrophilic Substitution : The 3-position is less reactive than the 2-position due to resonance stabilization.
  • Nucleophilic Additions : Lithium-based reagents (e.g., LiAlH₄) selectively reduce the amide carbonyl, while Grignard reagents (e.g., CH₃MgBr) may attack the furan ring under specific conditions .
  • Spectroscopic Probes : UV-Vis spectroscopy monitors charge-transfer complexes, with λmax shifts indicating electronic perturbations .

Notes

  • Advanced questions emphasize mechanistic analysis and methodological rigor.
  • Citations align with evidence IDs (e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.